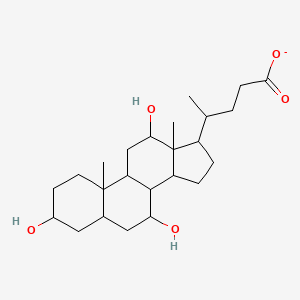

3,7,12-Trihydroxycholan-24-oate

Description

Contextualization of 3,7,12-Trihydroxycholan-24-oate as a Primary Bile Acid Metabolite

In humans, this compound (cholic acid) is one of the two major primary bile acids, alongside chenodeoxycholic acid, with both being produced in roughly equal amounts. wikipedia.orgfrontiersin.org The synthesis of cholic acid from cholesterol is a multi-step enzymatic process that primarily occurs in the hepatocytes of the liver. frontiersin.orgfrontiersin.org This conversion is the principal catabolic pathway for cholesterol, making it essential for maintaining cholesterol homeostasis. metabolon.comnih.gov

The main biosynthetic route is known as the "classical" or "neutral" pathway, which accounts for the vast majority of bile acid production. nih.govfrontiersin.org This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. nih.govfrontiersin.org The subsequent action of sterol 12α-hydroxylase (CYP8B1) is the key determinant for cholic acid formation; in its absence, the pathway leads to the production of chenodeoxycholic acid. nih.govfrontiersin.org An "alternative" or "acidic" pathway also exists, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which can produce chenodeoxycholic acid but not cholic acid. nih.govyoutube.com

Before being secreted into bile, the liver conjugates cholic acid with the amino acids glycine (B1666218) or taurine (B1682933), forming glycocholic acid and taurocholic acid, respectively. wikipedia.orgbiocrates.com This conjugation process increases the molecule's water solubility and reduces its passive absorption in the biliary tract and small intestine, ensuring it reaches the site of lipid digestion. metabolon.com Once in the intestine, these conjugated forms can be deconjugated and further metabolized by the gut microbiota into secondary bile acids, such as deoxycholic acid. biocrates.com

Historical Evolution of Bile Acid Research: From Digestion to Signaling Molecules

The scientific understanding of bile acids has undergone a profound transformation over the past two centuries. Initially viewed simply as waste products of cholesterol metabolism and detergents for fat digestion, they are now recognized as versatile signaling molecules with complex regulatory functions. nih.gov

The journey began in 1848 when Strecker first isolated cholic acid from ox bile, marking a pivotal moment in the study of these compounds. nih.gov For much of the following century, research focused on their chemical structure and their role as emulsifiers that facilitate nutrient absorption. nih.govull.es The development of advanced analytical techniques like gas chromatography and mass spectrometry in the mid-20th century significantly accelerated the field, allowing for precise measurement of bile acid levels and composition. nih.gov A key finding during this period was the observation in 1965 that feeding cholic acid to patients with hypercholesterolemia suppressed both cholesterol and bile acid synthesis, providing early hints of a feedback regulation mechanism. nih.gov

A paradigm shift occurred in 1999 with the discovery that bile acids act as ligands for the farnesoid X receptor (FXR), a nuclear receptor. nih.gov This finding repositioned bile acids from being mere digestive aids to being active signaling molecules. nih.gov This discovery opened up a new era of research, revealing that bile acids regulate the expression of genes involved in their own synthesis and transport, as well as in lipid and glucose metabolism. academax.comnih.gov Subsequent research identified other receptors, such as the G protein-coupled receptor TGR5, further expanding the known signaling capabilities of bile acids to influence processes throughout the body, including those in the central nervous system. nih.govfrontiersin.org This evolution in understanding has transformed bile acids into therapeutic targets for a range of metabolic diseases. nih.gov

| Year | Key Discovery/Development | Significance |

| 1848 | Strecker isolates cholic acid from ox bile. nih.gov | Marks the beginning of bile acid research. nih.gov |

| Early 1900s | Bile acids are primarily used as tonics and laxatives. nih.gov | Reflects the early understanding of their role in digestion and bile flow. nih.gov |

| Mid-20th Century | Development of gas chromatography and mass spectrometry. nih.gov | Enables precise analysis of bile acid levels and composition, advancing research. nih.gov |

| 1965 | Studies show that feeding cholic acid suppresses cholesterol and bile acid synthesis. nih.gov | Provides early evidence of feedback regulation by bile acids. nih.gov |

| 1999 | Discovery that bile acids are ligands for the farnesoid X receptor (FXR). nih.gov | Establishes bile acids as signaling molecules, shifting the research paradigm. nih.gov |

| Post-2000 | Identification of other bile acid receptors like TGR5 and elucidation of broad metabolic effects. nih.govacademax.com | Uncovers the extensive role of bile acids in systemic metabolic regulation. nih.govnih.gov |

This table outlines the historical evolution of bile acid research, highlighting the shift from their digestive role to their function as signaling molecules.

Properties

IUPAC Name |

4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39O5- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Genetic Regulation of 3,7,12 Trihydroxycholan 24 Oate

De Novo Synthesis Pathways: Classical and Alternative Routes of Primary Bile Acid Formation

The liver employs two main pathways for the de novo synthesis of primary bile acids from cholesterol: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govyoutube.comdiff.org The classical pathway is the major route, accounting for approximately 75-90% of total bile acid production in humans. nih.govyoutube.com Both pathways ultimately lead to the formation of the two primary bile acids, cholic acid and chenodeoxycholic acid (CDCA). youtube.comnih.gov

Cholesterol 7α-Hydroxylase (CYP7A1) Pathway: Rate-Limiting Step

Following the initial hydroxylation, a series of enzymatic reactions modify the steroid nucleus and shorten the side chain, eventually leading to the formation of cholic acid and chenodeoxycholic acid. youtube.com

Sterol 27-Hydroxylase (CYP27A1) and Oxysterol 7α-Hydroxylase (CYP7B1) Pathway

The alternative, or acidic, pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.govdiff.org This enzyme hydroxylates cholesterol at the 27th carbon position. The resulting 27-hydroxycholesterol (B1664032) is then further hydroxylated by oxysterol 7α-hydroxylase (CYP7B1). nih.govyoutube.com This pathway predominantly produces chenodeoxycholic acid, although it can also contribute to cholic acid synthesis. nih.gov While the classical pathway is the primary route for bile acid synthesis, the alternative pathway plays a significant role, particularly in certain physiological and pathological conditions.

Role of Sterol 12α-Hydroxylase (CYP8B1) in Cholic Acid Synthesis

The synthesis of cholic acid specifically requires the action of the enzyme sterol 12α-hydroxylase (CYP8B1). nih.govnih.govsinobiological.com This enzyme, located in the endoplasmic reticulum, introduces a hydroxyl group at the 12α-position of a steroid intermediate in the classical pathway. sinobiological.comwikipedia.org The presence and activity of CYP8B1 are crucial for determining the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. nih.gov In the absence of CYP8B1 activity, the synthesis of cholic acid is prevented, and chenodeoxycholic acid becomes the primary bile acid produced via the classical pathway. nih.govnih.gov

Enzymology of Key Bioconversion Steps and Associated Cytochrome P450 Enzymes

The biosynthesis of cholic acid is a complex process involving multiple enzymes, many of which belong to the cytochrome P450 (CYP) superfamily. These enzymes are monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds. wikipedia.orgcapes.gov.br

The key cytochrome P450 enzymes involved in the formation of 3,7,12-Trihydroxycholan-24-oate are:

CYP7A1 (Cholesterol 7α-hydroxylase): As the rate-limiting enzyme in the classical pathway, it initiates the entire process. nih.govnih.gov

CYP8B1 (Sterol 12α-hydroxylase): This enzyme is essential for the synthesis of cholic acid by catalyzing the 12α-hydroxylation of the steroid nucleus. nih.govsinobiological.comnih.gov

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme initiates the alternative pathway and is also involved in later steps of the classical pathway, specifically in the oxidation of the cholesterol side chain. nih.govyoutube.com

CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme is a key player in the alternative pathway, hydroxylating oxysterols at the 7α-position. nih.govnih.gov

In addition to these, other enzymes such as 3β-hydroxy-Δ⁵-C27-steroid dehydrogenase (HSD3B7) and aldo-keto reductases are also involved in the multi-step conversion of cholesterol to cholic acid. nih.gov

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes

The synthesis of cholic acid is tightly regulated to maintain cholesterol homeostasis and prevent the accumulation of potentially toxic bile acids. This regulation occurs primarily at the level of gene transcription, controlling the expression of the key biosynthetic enzymes. nih.govphysiology.org Nuclear receptors, which are transcription factors activated by small lipophilic molecules, play a central role in this regulatory network. oup.comnih.gov

Nuclear Receptor-Mediated Feedback Inhibition (e.g., FXR-SHP-CYP7A1 Axis)

A critical regulatory mechanism is the negative feedback inhibition of bile acid synthesis by its own end products. nih.gov This is primarily mediated by the farnesoid X receptor (FXR), a nuclear receptor that functions as a bile acid sensor. oup.comnih.gov

When bile acid levels in the liver increase, they bind to and activate FXR. nih.gov Activated FXR then induces the expression of another nuclear receptor, the small heterodimer partner (SHP). nih.govnih.gov SHP, in turn, acts as a transcriptional repressor. It inhibits the activity of key transcription factors, such as hepatocyte nuclear factor 4α (HNF4α) and liver receptor homolog-1 (LRH-1), which are required for the expression of the CYP7A1 and CYP8B1 genes. nih.govnih.gov This FXR-SHP-mediated repression of CYP7A1 and CYP8B1 transcription effectively shuts down the classical bile acid synthesis pathway, thus preventing the overproduction of cholic acid and other bile acids. nih.govnih.gov

In the intestine, FXR activation by bile acids induces the expression of fibroblast growth factor 19 (FGF19 in humans, FGF15 in rodents). nih.gov FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4. This binding activates a signaling cascade that also leads to the repression of CYP7A1 gene expression, providing another layer of feedback control. nih.govfao.org

The intricate interplay of these pathways ensures a finely tuned regulation of this compound synthesis, linking it to whole-body cholesterol and lipid metabolism.

Interactive Data Tables

Key Enzymes in this compound (Cholic Acid) Biosynthesis

| Enzyme | Gene | Location | Function in Cholic Acid Synthesis | Pathway |

| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Rate-limiting step, 7α-hydroxylation of cholesterol. nih.govnih.gov | Classical |

| Sterol 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | 12α-hydroxylation, determines cholic acid synthesis. nih.govsinobiological.comnih.gov | Classical |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Initiates alternative pathway, side-chain oxidation. nih.govdiff.org | Alternative/Classical |

| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | 7α-hydroxylation of oxysterols. nih.govnih.gov | Alternative |

Regulatory Factors in this compound (Cholic Acid) Synthesis

| Factor | Type | Primary Function in Regulating Cholic Acid Synthesis |

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Senses bile acid levels and initiates feedback inhibition. oup.comnih.gov |

| Small Heterodimer Partner (SHP) | Nuclear Receptor | Represses transcription of CYP7A1 and CYP8B1 genes. nih.govnih.gov |

| Hepatocyte Nuclear Factor 4α (HNF4α) | Transcription Factor | Promotes basal transcription of CYP7A1 and CYP8B1. nih.gov |

| Liver Receptor Homolog-1 (LRH-1) | Transcription Factor | Activates transcription of CYP7A1. nih.gov |

| Fibroblast Growth Factor 19 (FGF19) | Hormone | Signals from the intestine to the liver to repress CYP7A1 expression. nih.gov |

Role of Fibroblast Growth Factor 15/19 (FGF15/19) in Hepatic Regulation

A key endocrine regulator of cholic acid synthesis is the Fibroblast Growth Factor 15/19 (FGF15/19) signaling pathway, which acts as a negative feedback mechanism. youtube.comresearchgate.net FGF15 in rodents and its human ortholog FGF19 are hormones produced in the enterocytes of the ileum in response to the activation of the farnesoid X receptor (FXR) by bile acids. researchgate.netnih.gov Once secreted into the portal circulation, FGF15/19 travels to the liver and binds to its receptor complex on the surface of hepatocytes, which consists of the FGF receptor 4 (FGFR4) and its co-receptor β-Klotho. researchgate.netresearchgate.net

Table 1: Key Components of the FGF15/19 Signaling Pathway in Hepatic Regulation of Cholic Acid Synthesis

| Component | Function | Source |

|---|---|---|

| FGF15/19 | Intestinal hormone that initiates the negative feedback loop. | youtube.comresearchgate.net |

| FXR (Farnesoid X Receptor) | Nuclear receptor in enterocytes activated by bile acids to induce FGF15/19 expression. | researchgate.netnih.gov |

| FGFR4/β-Klotho | Receptor complex on hepatocytes that binds to FGF15/19. | researchgate.netresearchgate.net |

| ERK/JNK Pathways | Intracellular signaling cascades activated by FGF15/19 binding, leading to CYP7A1 repression. | nih.gov |

| CYP7A1 | Rate-limiting enzyme in the classical pathway of bile acid synthesis, transcriptionally repressed by the FGF15/19 pathway. | nih.gov |

Other Transcription Factors and Co-regulators

Beyond the FGF15/19 axis, a number of other transcription factors and co-regulators play crucial roles in the genetic regulation of cholic acid synthesis.

Farnesoid X Receptor (FXR): Acting as a bile acid sensor, FXR is a nuclear receptor that plays a central role in the negative feedback regulation of bile acid synthesis. researchgate.netnih.gov When activated by bile acids in hepatocytes, FXR induces the expression of the Small Heterodimer Partner (SHP). nih.gov

Small Heterodimer Partner (SHP): SHP is an atypical nuclear receptor that lacks a DNA-binding domain and functions as a transcriptional co-repressor. nih.govnih.gov Upon induction by FXR, SHP inhibits the transcription of CYP7A1 and CYP8B1, another key enzyme in cholic acid synthesis, by interacting with and inhibiting the activity of other transcription factors such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF-4α). nih.govnih.gov The stability of the SHP protein itself is regulated by bile acid signaling through an ERK-dependent inhibition of its proteasomal degradation. nih.gov

Liver X Receptor (LXR): LXR functions as a cholesterol sensor in the liver. youtube.comnih.gov When cellular cholesterol levels are high, LXR is activated by oxysterols (oxidized derivatives of cholesterol) and induces the transcription of CYP7A1 in a feed-forward mechanism to promote the conversion of cholesterol into bile acids. youtube.comnih.gov This highlights a counter-regulatory mechanism to the negative feedback provided by bile acids.

Hepatocyte Nuclear Factor 4α (HNF-4α): HNF-4α is a liver-enriched transcription factor that is essential for the expression of several genes involved in bile acid biosynthesis, including CYP8B1, the enzyme responsible for the 12α-hydroxylation step that is critical for cholic acid formation. researchgate.net Studies in mice lacking hepatic HNF-4α have shown a marked decrease in the expression of genes involved in both the hydroxylation and side-chain oxidation of cholesterol. researchgate.net

Table 2: Key Transcription Factors and Co-regulators in Cholic Acid Synthesis

| Factor/Co-regulator | Function | Target Gene(s) | Source |

|---|---|---|---|

| FXR | Bile acid sensor, induces SHP expression. | SHP | researchgate.netnih.gov |

| SHP | Transcriptional co-repressor, inhibits bile acid synthesis. | CYP7A1, CYP8B1 | nih.govnih.gov |

| LXR | Cholesterol sensor, promotes bile acid synthesis. | CYP7A1 | youtube.comnih.gov |

| HNF-4α | Essential for the expression of key biosynthetic enzymes. | CYP8B1 | researchgate.net |

| PXR/CAR | Xenobiotic sensors involved in bile acid detoxification. | Genes for hydroxylating enzymes | youtube.comnih.gov |

Subcellular Localization of Biosynthetic Processes within Hepatocytes

The biosynthesis of cholic acid from cholesterol is a complex multi-step process that occurs across several subcellular compartments within the hepatocyte, including the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes. youtube.comthemedicalbiochemistrypage.org Each organelle houses specific enzymes required for the sequential modifications of the cholesterol molecule.

The initial and rate-limiting step of the classical pathway, the 7α-hydroxylation of cholesterol, is catalyzed by cholesterol 7α-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum . youtube.com The endoplasmic reticulum also contains other key enzymes such as sterol 12α-hydroxylase (CYP8B1), which is necessary for the synthesis of cholic acid, and enzymes that activate C27 bile acid intermediates before their transport to the peroxisomes. nih.govnih.gov

The mitochondria play a crucial role, particularly in the alternative or acidic pathway of bile acid synthesis, which is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.gov This enzyme is also involved in the later stages of the classical pathway, specifically in the oxidation of the sterol side chain. nih.gov

Certain enzymatic reactions in the bile acid synthesis pathway occur in the cytosol . researchgate.net

Finally, the peroxisomes are essential for the final steps of cholic acid synthesis. nih.govnih.gov They are responsible for the β-oxidation of the side chain of the C27-bile acid intermediates to form the mature C24-bile acids, including cholic acid. nih.govnih.gov The conjugation of cholic acid with the amino acids glycine (B1666218) or taurine (B1682933), a process that increases its water solubility and reduces its toxicity, is also believed to primarily occur within the peroxisomes. nih.govnih.gov

Table 3: Subcellular Localization of Key Enzymes in Cholic Acid Biosynthesis

| Enzyme | Subcellular Location | Function in Cholic Acid Synthesis | Source |

|---|---|---|---|

| Cholesterol 7α-hydroxylase (CYP7A1) | Endoplasmic Reticulum | Rate-limiting step in the classical pathway. | youtube.com |

| Sterol 12α-hydroxylase (CYP8B1) | Endoplasmic Reticulum | 12α-hydroxylation, essential for cholic acid formation. | nih.gov |

| Sterol 27-hydroxylase (CYP27A1) | Mitochondria | Initiates the alternative pathway and involved in side-chain oxidation in the classical pathway. | nih.gov |

| Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Peroxisomes (predominantly) | Conjugation of cholic acid with glycine or taurine. | nih.gov |

| Peroxisomal β-oxidation enzymes | Peroxisomes | Shortening of the C27 side chain to form C24 cholic acid. | nih.govnih.gov |

Metabolic Transformations and Enterohepatic Dynamics of 3,7,12 Trihydroxycholan 24 Oate

Conjugation Mechanisms: Glycine (B1666218) and Taurine (B1682933) Conjugation

In the liver, cholic acid undergoes conjugation with the amino acids glycine or taurine, a critical step that increases its water solubility and amphipathic nature, thereby reducing its cytotoxicity and enhancing its physiological function. nih.govwikipedia.org This biochemical process is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT), which is present in the liver. elsevierpure.com Evidence suggests that a single enzyme is capable of catalyzing the conjugation of cholic acid with both glycine and taurine. elsevierpure.comnih.gov

The conjugation process occurs in the peroxisomes of liver cells and involves the formation of an intermediate, choloyl-CoA. nih.gov The peroxisomal fraction of the liver demonstrates a high capacity for conjugating cholic acid with both taurine and glycine. nih.gov The preference for glycine or taurine conjugation can vary among species. nih.gov For instance, in vitro studies with guinea-pig liver have shown a higher affinity for taurine over glycine. nih.gov The resulting conjugated bile acids, glycocholic acid and taurocholic acid, are then secreted into the bile.

Table 1: Key Features of Cholic Acid Conjugation

| Feature | Description |

|---|---|

| Location | Liver (Peroxisomes) nih.gov |

| Enzyme | Bile acid-CoA:amino acid N-acyltransferase (BAT) elsevierpure.com |

| Amino Acids | Glycine, Taurine nih.govnih.gov |

| Intermediate | Choloyl-CoA nih.gov |

| Products | Glycocholic acid, Taurocholic acid nih.gov |

| Significance | Increases water solubility and reduces cytotoxicity of the bile acid. nih.gov |

Molecular Mechanisms of Enterohepatic Circulation and Transport Systems

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of bile acids, including the conjugated forms of cholic acid. wikipedia.org This circuit involves a coordinated series of transport systems located on the membranes of hepatocytes in the liver and enterocytes in the small intestine.

The initial step in the hepatic uptake of conjugated cholic acid from the portal blood is mediated primarily by the Na+-taurocholate cotransporting polypeptide (NTCP), also known as SLC10A1. nih.govsolvobiotech.comnih.gov Located on the basolateral (sinusoidal) membrane of hepatocytes, NTCP is a sodium-dependent transporter. nih.govsolvobiotech.com Structural and functional studies reveal that NTCP utilizes the sodium gradient across the cell membrane to drive the uptake of bile salts. nih.govbiorxiv.org The proposed transport mechanism involves the binding of two sodium ions for each bile salt molecule. nih.govbiorxiv.org Recent cryo-electron microscopy structures of human NTCP have provided insights into its architecture, revealing a transmembrane tunnel that facilitates substrate transport. nih.gov

Following uptake into hepatocytes, conjugated bile acids are secreted across the canalicular membrane into the bile. This is an active, ATP-dependent process primarily driven by the Bile Salt Export Pump (BSEP), or ABCB11. nih.govnih.gov BSEP is a member of the ATP-binding cassette (ABC) superfamily of transporters and is the major transporter for the secretion of monovalent conjugated bile acids. nih.gov Functional studies have demonstrated that BSEP has a higher affinity for conjugated bile acids like taurocholic acid (TCA) and glycocholic acid (GCA) compared to unconjugated cholic acid. nih.gov The expression of BSEP is regulated by the farnesoid X receptor (FXR), a nuclear receptor that is activated by bile acids. nih.gov

After their role in fat digestion in the small intestine, the majority of conjugated bile acids are reabsorbed in the terminal ileum. This crucial step is mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2 or the ileal bile acid transporter (IBAT). nih.govwikipedia.org ASBT is located on the brush border membrane of enterocytes. wikipedia.org Similar to NTCP, ASBT is a sodium-dependent symporter, with a transport stoichiometry of 2:1 (sodium:bile acid). nih.gov The high efficiency of ASBT is reflected in the fact that less than 5% of the bile acid pool is lost in the feces daily. nih.gov Structural studies of bacterial homologues of ASBT have provided a model for its transport mechanism, suggesting a rocker-switch motion to translocate bile acids across the membrane. creative-biostructure.comnysbc.org

Once inside the enterocyte, bile acids are transported across the basolateral membrane into the portal circulation to complete the enterohepatic circuit. The primary transporter responsible for this efflux is the heteromeric organic solute transporter, OSTα-OSTβ. nih.govpnas.orgnih.gov Both Ostα and Ostβ subunits are required for a functional transporter. nih.gov Studies in mice with a disrupted Ostα gene have demonstrated a significant reduction in trans-ileal transport of taurocholate, confirming the essential role of OSTα-OSTβ in intestinal bile acid absorption. pnas.org

Other transporters have been suggested to play a minor or controversial role in the basolateral efflux of bile acids from enterocytes. These include the multidrug resistance-associated protein 3 (MRP3) and a truncated isoform of ASBT (t-ASBT). mdpi.combiologists.comnih.gov While MRP3 can transport bile acids, its affinity is relatively low, suggesting it may not be the principal basolateral transporter under normal physiological conditions but might play a role in cholestasis. nih.gov The functional significance of t-ASBT in basolateral transport in humans remains to be fully elucidated. biologists.com

Table 2: Key Transporters in the Enterohepatic Circulation of Cholic Acid

| Transporter | Location | Function |

|---|---|---|

| NTCP (SLC10A1) | Basolateral membrane of hepatocytes nih.govsolvobiotech.com | Hepatic uptake from portal blood nih.gov |

| BSEP (ABCB11) | Canalicular membrane of hepatocytes nih.govnih.gov | Biliary secretion nih.gov |

| ASBT (SLC10A2) | Apical membrane of ileal enterocytes nih.govwikipedia.org | Intestinal reabsorption nih.gov |

| OSTα-OSTβ | Basolateral membrane of ileal enterocytes nih.govpnas.org | Basolateral efflux into portal blood nih.govpnas.org |

Microbial Biotransformations of 3,7,12-Trihydroxycholan-24-oate in the Gut

Bile acids that escape reabsorption in the small intestine enter the colon, where they are subjected to extensive biotransformations by the gut microbiota. The primary transformation of cholic acid is 7α-dehydroxylation, which converts it into the secondary bile acid, deoxycholic acid. youtube.comresearchgate.net This multi-step enzymatic process is carried out by a specific consortium of anaerobic bacteria, primarily belonging to the Clostridium and Bacteroides genera. youtube.comresearchgate.net

The genes encoding the enzymes for 7α-dehydroxylation are organized in a bile acid-inducible (bai) operon. nih.govfrontiersin.org The conversion of cholic acid to deoxycholic acid involves a series of enzymatic reactions:

Deconjugation: The first step is the hydrolysis of the amide bond, removing the glycine or taurine moiety, which is catalyzed by bile salt hydrolases (BSH). This produces unconjugated cholic acid. youtube.com

Activation: Cholic acid is then activated to its coenzyme A (CoA) thioester, cholyl-CoA, by a bile acid-CoA ligase, encoded by the baiB gene. nih.gov

Oxidation: The 3α-hydroxyl group of cholyl-CoA is oxidized to a 3-oxo group by a 3α-hydroxysteroid dehydrogenase (3α-HSDH), an enzyme encoded by baiA. nih.gov

Dehydration: The key 7α-dehydroxylation step is catalyzed by a 7α-dehydratase, encoded by baiE, which removes the 7α-hydroxyl group, leading to the formation of a Δ6 intermediate. frontiersin.org

Further transformations: Subsequent enzymatic steps, including those catalyzed by products of baiF (bile acid-CoA hydrolase) and other bai genes, lead to the final product, deoxycholic acid. frontiersin.org Some bacteria, like Bacteroides intestinalis, can convert cholic acid into its 7-oxo derivative. nih.govnih.gov

Deconjugation by Bile Salt Hydrolases

The initial and obligatory step in the intestinal metabolism of conjugated bile acids, such as glycocholic acid and taurocholic acid, is deconjugation. This reaction is catalyzed by a class of microbial enzymes known as bile salt hydrolases (BSHs). mdpi.commdpi.com BSHs cleave the amide bond that links the steroid core of the bile acid to its amino acid conjugate (glycine or taurine), releasing the unconjugated bile acid, this compound (cholate), and the respective amino acid. mdpi.com This "gateway reaction" is critical as it renders the bile acid susceptible to a wider array of subsequent microbial modifications. physiology.org

A diverse range of gut bacteria possess BSH activity, indicating its importance for bacterial survival and adaptation within the bile-rich environment of the gut. mdpi.com Genera known to harbor BSH-positive strains include both Gram-positive and Gram-negative bacteria such as Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium. mdpi.commdpi.comphysiology.org The widespread presence of these enzymes underscores the efficiency of bile acid deconjugation in the intestinal lumen. mdpi.com

7α-Dehydroxylation to Secondary Bile Acids

Following deconjugation, this compound can undergo a multi-step enzymatic process known as 7α-dehydroxylation. This transformation is a central pathway in the formation of secondary bile acids and is carried out by a select group of anaerobic bacteria in the colon, most notably certain species of the genus Clostridium. nih.gov The primary product of the 7α-dehydroxylation of cholic acid is deoxycholic acid (DCA). mdpi.comnih.gov

The conversion of cholic acid to deoxycholic acid involves a complex series of biochemical reactions. It is initiated by the oxidation of the 3α-hydroxyl group and the transfer of the double bond from the Δ5 to the Δ4 position of the steroid nucleus. Subsequently, the 7α-hydroxyl group is removed, leading to the formation of an intermediate that is then reduced to yield deoxycholic acid. physiology.org This biotransformation significantly alters the physicochemical properties of the bile acid, increasing its hydrophobicity.

Other Microbial Modifications and Metabolites

Beyond deconjugation and 7α-dehydroxylation, the gut microbiota can subject this compound and its derivatives to a variety of other modifications. These include oxidation and epimerization of the hydroxyl groups at positions C-3, C-7, and C-12, catalyzed by microbial hydroxysteroid dehydrogenases (HSDHs). tandfonline.com These enzymatic actions lead to the formation of a diverse array of bile acid metabolites. For example, the oxidation of hydroxyl groups can form keto-bile acids, and the epimerization of the 7α-hydroxyl group of cholic acid can lead to the formation of ursodeoxycholic acid (UDCA), although this is a minor pathway. nih.govtandfonline.com

Recent research has also uncovered novel microbial modifications of bile acids, including reconjugation with different amino acids such as leucine, phenylalanine, and tyrosine. oup.comnih.gov Furthermore, gut microbes can esterify bile acids with fatty acids, creating a class of metabolites known as bile acid-3-O-acylates. nih.govresearchgate.net Another recently discovered modification is the succinylation of cholic acid, producing 3-succinylated cholic acid. oup.comnih.gov These modifications further expand the diversity and functional potential of the bile acid pool.

Table 1: Key Microbial Modifications of this compound and Resulting Metabolites

| Modification | Enzyme/Process | Substrate | Major Product(s) | Microbial Genera Involved |

| Deconjugation | Bile Salt Hydrolase (BSH) | Glycocholic acid, Taurocholic acid | This compound (Cholate) | Bacteroides, Clostridium, Lactobacillus, Bifidobacterium |

| 7α-Dehydroxylation | Multi-step enzymatic pathway | This compound | Deoxycholic acid (DCA) | Clostridium |

| Oxidation/Epimerization | Hydroxysteroid Dehydrogenases (HSDHs) | This compound | Keto-bile acids, Ursodeoxycholic acid (UDCA) | Various gut bacteria |

| Reconjugation | Microbial enzymes | This compound | Amino acid-conjugated bile acids | Bacteroides, Lactobacillus, Bifidobacterium, Clostridium |

| Esterification | Microbial enzymes | This compound | Bile acid-3-O-acylates | Bacteroides |

| Succinylation | Microbial enzymes | This compound | 3-succinylated cholic acid | Not specified |

Extrahepatic Circulation and Renal Excretion Mechanisms

While the vast majority (approximately 95%) of bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation, a small fraction escapes this recycling and enters the systemic circulation. youtube.comnih.gov These circulating bile acids, including this compound, can then be filtered by the kidneys. Under normal physiological conditions, the urinary excretion of bile acids is minimal. nih.gov

The renal handling of bile acids is a dynamic process involving glomerular filtration, tubular reabsorption, and tubular secretion. physiology.orgphysiology.org Unconjugated bile acids like cholic acid, once filtered, are largely reabsorbed in the proximal tubules. physiology.orgphysiology.org This reabsorption is an active process mediated by transporters such as the apical sodium-dependent bile acid transporter (ASBT), which is also found in the ileum. physiology.orgresearchgate.netdrugbank.com

However, under conditions of high bile acid load or cholestasis, where the enterohepatic circulation is impaired, renal excretion becomes a more significant route for bile acid elimination. mdpi.com In such scenarios, there is an upregulation of specific transporters in the renal tubules that facilitate the secretion of bile acids into the urine. mdpi.com These include members of the organic anion transporter (OAT) family and multidrug resistance-associated protein 2 (MRP2), which are involved in the tubular secretion of modified and conjugated bile acids. mdpi.comnih.gov The efficiency of renal excretion can be influenced by the type of bile acid, with sulfated and glucuronidated conjugates being more readily excreted. mdpi.comnih.gov

Molecular Mechanisms of Action and Signaling of 3,7,12 Trihydroxycholan 24 Oate

Nuclear Receptor-Mediated Signaling: Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a key nuclear receptor that functions as a cellular sensor for bile acids. nih.gov Its activation by ligands such as 3,7,12-Trihydroxycholan-24-oate initiates a cascade of transcriptional events that are central to maintaining metabolic homeostasis.

Ligand Binding and Receptor Activation Specificity

The activation of the Farnesoid X Receptor (FXR) is intricately linked to the chemical structure of the binding bile acid. This compound, or cholic acid, is a primary bile acid that can bind to and activate FXR. However, its affinity and efficacy as an FXR agonist are considered lower than that of chenodeoxycholic acid (CDCA), which is regarded as the most potent endogenous FXR ligand.

The specificity of ligand binding is determined by the three-dimensional structure of the FXR ligand-binding domain (LBD). The hydrophobic pocket of the LBD primarily interacts with the hydrophobic β-face of the bile acid's steroid nucleus. The hydrophilic α-face of the bile acid, which contains hydroxyl groups at various positions, also plays a critical role in the activation of FXR. nih.gov The presence and orientation of these hydroxyl groups significantly impact the ligand's ability to induce the conformational changes in FXR necessary for co-regulator recruitment and subsequent transcriptional activation. Specifically, the 12α-hydroxyl group present in cholic acid is known to reduce its binding affinity for FXR. nih.gov This is because the FXR ligand-binding domain cannot favorably accommodate this particular hydroxyl group, leading to a less stable interaction compared to bile acids lacking it, such as CDCA. nih.gov Epimers of bile acids with hydroxyl groups in the β-position are generally inactive as FXR ligands. nih.gov

Transcriptional Regulation of Target Genes in Metabolism and Transport

Upon activation by this compound, the Farnesoid X Receptor (FXR) undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). spandidos-publications.com This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes. spandidos-publications.com This binding initiates the recruitment of co-activators and the assembly of the transcriptional machinery, leading to the regulation of gene expression. FXR activation influences a wide array of genes involved in bile acid, lipid, and glucose metabolism. researchgate.net

A key target gene of FXR is the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain. nih.gov The induction of SHP by FXR is a central mechanism for the negative feedback regulation of bile acid synthesis. Other important target genes include those encoding for transporters involved in bile acid homeostasis, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2) , which are responsible for the efflux of bile acids from hepatocytes. researchgate.net FXR also regulates the expression of genes involved in cholesterol metabolism, such as the Scavenger Receptor Class B Type I (SR-BI) , which mediates the uptake of high-density lipoprotein (HDL) cholesterol. spandidos-publications.com Conversely, FXR activation represses the expression of Cytochrome P450 7A1 (CYP7A1) and Cytochrome P450 8B1 (CYP8B1) , the rate-limiting enzymes in the classical pathway of bile acid synthesis. researchgate.net

Table 1: Key FXR Target Genes Regulated by this compound Activation

| Gene | Function | Effect of FXR Activation |

| SHP (Small Heterodimer Partner) | Transcriptional co-repressor | Upregulation nih.gov |

| BSEP (Bile Salt Export Pump) | Hepatocellular bile salt export | Upregulation researchgate.net |

| MRP2 (Multidrug Resistance-Associated Protein 2) | Canalicular export of organic anions | Upregulation researchgate.net |

| SR-BI (Scavenger Receptor Class B Type I) | HDL cholesterol uptake | Upregulation spandidos-publications.com |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Downregulation researchgate.net |

| CYP8B1 (Sterol 12α-hydroxylase) | Enzyme in cholic acid synthesis | Downregulation researchgate.net |

| IBABP (Ileal Bile Acid Binding Protein) | Intestinal bile acid uptake | Upregulation nih.gov |

| FGF19 (Fibroblast Growth Factor 19) | Intestinal hormone regulating bile acid synthesis | Upregulation researchgate.net |

Co-regulator Interactions (e.g., SHP, LRH-1, RXR)

The transcriptional activity of the Farnesoid X Receptor (FXR) is modulated through its interactions with various co-regulator proteins. A fundamental interaction is the formation of a heterodimer with the Retinoid X Receptor (RXR) , which is essential for the binding of the complex to DNA. spandidos-publications.com

Upon activation by bile acids like this compound, FXR induces the expression of the Small Heterodimer Partner (SHP) . nih.gov SHP then acts as a transcriptional co-repressor by interacting with and inhibiting the activity of other nuclear receptors. A key target of SHP-mediated repression is the Liver Receptor Homolog-1 (LRH-1) . nih.gov LRH-1 is a critical positive regulator of the CYP7A1 gene, which encodes the rate-limiting enzyme in bile acid synthesis. nih.gov By inhibiting LRH-1, SHP effectively shuts down bile acid production, forming a negative feedback loop. nih.gov

Interestingly, research has shown that FXR can also directly regulate the expression of SHP by binding to an LRH-1 binding site within the human SHP promoter, and this can occur independently of LRH-1 itself. nih.govdoaj.org While LRH-1 can independently activate the SHP promoter, it does not appear to synergistically enhance the FXR-mediated activation. nih.govresearchgate.net This highlights a complex interplay between these nuclear receptors in the fine-tuning of gene expression.

G Protein-Coupled Receptor-Mediated Signaling: Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1)

Agonist Binding and Intracellular Signaling Cascades (e.g., cAMP, ERK, PI3K)

Activation of TGR5 by bile acids, including this compound, initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, TGR5 is primarily coupled to the Gαs protein subunit. Upon ligand binding, Gαs is activated, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP) . frontiersin.org This increase in intracellular cAMP can then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses. For instance, the TGR5-cAMP-PKA pathway has been shown to inhibit intestinal epithelial cell apoptosis. nih.gov

Beyond the canonical cAMP pathway, TGR5 activation can also lead to the stimulation of other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. frontiersin.org In certain cell types, TGR5 agonists have been shown to either inhibit or induce ERK signaling, suggesting cell-type specific coupling of TGR5 to different G proteins (Gαs or Gαi). frontiersin.org Furthermore, there is evidence linking TGR5 signaling to the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , which is a critical regulator of cell survival and metabolism.

Receptor Expression, Desensitization, and Trafficking

The Takeda G Protein-Coupled Receptor 5 (TGR5) is expressed in a variety of tissues and cell types, including the intestine, brown adipose tissue, skeletal muscle, and immune cells. nih.govyoutube.com Its widespread distribution underscores its diverse physiological roles.

A notable feature of TGR5 is its atypical behavior regarding desensitization and trafficking. Unlike many other G protein-coupled receptors that undergo rapid desensitization and internalization upon agonist binding, TGR5 does not appear to interact with β-arrestins, which are key proteins mediating these processes. nih.govresearchgate.net Consequently, TGR5 does not undergo agonist-induced endocytosis and trafficking to endosomes. nih.govresearchgate.net Instead, TGR5 remains at the plasma membrane, where it can transmit sustained signals from lipid rafts. nih.govresearchgate.net This lack of desensitization suggests that TGR5 can mediate prolonged cellular responses to bile acid stimulation. nih.gov

Other Receptor Interactions: Sphingosine-1-Phosphate Receptor 2 (S1PR2)

Beyond its classical interactions with nuclear receptors, this compound and its conjugated forms, such as taurocholic acid (TCA), engage with cell surface receptors, notably the G protein-coupled receptor (GPCR), Sphingosine-1-Phosphate Receptor 2 (S1PR2). nih.govnih.gov This interaction unveils a rapid, non-genomic signaling axis for bile acids.

Conjugated bile acids have been demonstrated to activate S1PR2, which is the predominant S1P receptor in cholangiocytes and hepatocytes. nih.gov This activation is not a direct binding of the bile acid to the ligand-binding pocket of S1PR2 in the same manner as its natural ligand, sphingosine-1-phosphate (S1P). Instead, evidence suggests an indirect mechanism where conjugated bile acids stimulate S1PR2 signaling. nih.gov This leads to the activation of downstream pathways, including the ERK1/2 and AKT signaling cascades. nih.govnih.gov

The interaction between conjugated bile acids and S1PR2 has significant physiological implications. In the liver, this signaling pathway is implicated in the regulation of both lipid and glucose metabolism. nih.gov For instance, the activation of AKT through S1PR2 by conjugated bile acids can stimulate glycogen (B147801) synthesis, mimicking the effects of insulin (B600854). nih.gov Furthermore, S1PR2 signaling has been shown to play a role in cholangiocyte proliferation and has been implicated in the pathophysiology of cholestatic liver injury. nih.gov Studies have also revealed that bile acid-mediated S1PR2 signaling in the brain can contribute to neuroinflammation. frontiersin.org

| Aspect | Detailed Finding | Primary Consequence | Reference |

|---|---|---|---|

| Receptor Activation | Conjugated bile acids, like taurocholic acid (TCA), activate S1PR2, a G protein-coupled receptor. nih.govnih.gov | Initiation of non-genomic signaling cascades independent of nuclear receptor activation. | nih.govnih.gov |

| Signaling Pathways | Activation of S1PR2 by conjugated bile acids leads to the stimulation of the ERK1/2 and AKT pathways. nih.govnih.gov | Modulation of cellular processes such as proliferation, survival, and metabolism. | nih.govnih.gov |

| Metabolic Regulation | In hepatocytes, this signaling axis is involved in the regulation of hepatic lipid and glucose metabolism, including the stimulation of glycogen synthesis. nih.gov | Contributes to the overall role of bile acids in maintaining metabolic homeostasis. | nih.gov |

| Pathophysiological Roles | S1PR2 signaling mediated by bile acids is implicated in cholangiocyte proliferation during cholestasis and can contribute to neuroinflammation. nih.govfrontiersin.org | Highlights potential therapeutic targets for cholestatic liver diseases and neurological complications of liver failure. | nih.govfrontiersin.org |

Non-Genomic Actions and Rapid Signaling Cascades

The activation of S1PR2 by conjugated bile acids is sensitive to pertussis toxin, indicating the involvement of Gαi proteins. nih.gov This G protein coupling leads to the activation of downstream kinases, primarily ERK1/2 and AKT. nih.govnih.gov The activation of these pathways has been observed in various cell types, including hepatocytes. nih.gov

These rapid signaling events have direct metabolic consequences. For example, the bile acid-induced activation of the AKT pathway can lead to the phosphorylation and inhibition of glycogen synthase kinase 3 (GSK3), thereby promoting glycogen synthesis. nih.gov Additionally, this signaling can influence the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), contributing to the regulation of hepatic glucose output. nih.gov

| Signaling Component | Role in the Cascade | Downstream Effect | Reference |

|---|---|---|---|

| S1PR2 | Cell surface G protein-coupled receptor activated by conjugated bile acids. nih.gov | Initiates the non-genomic signaling cascade. | nih.gov |

| Gαi protein | Couples to S1PR2 and is activated upon bile acid stimulation. nih.gov | Transduces the signal from the receptor to downstream effectors. | nih.gov |

| ERK1/2 | A key mitogen-activated protein kinase (MAPK) activated downstream of S1PR2. nih.govnih.gov | Regulates cell proliferation, differentiation, and survival. | nih.govnih.gov |

| AKT (Protein Kinase B) | A serine/threonine kinase activated by the S1PR2 pathway. nih.govnih.gov | Promotes cell survival and metabolic processes like glycogen synthesis. | nih.govnih.gov |

Post-Translational Modifications and Signaling Cross-talk of Receptors

The signaling activity of receptors that interact with this compound is further modulated by post-translational modifications (PTMs). These modifications, such as acetylation and sumoylation, can fine-tune the receptor's function and its cross-talk with other signaling pathways.

A primary receptor for bile acids, the farnesoid X receptor (FXR), is a key example of a receptor regulated by PTMs. The acetyltransferase p300 can acetylate FXR, a process that is enhanced by FXR agonists. nih.gov This acetylation has a dual role: it can initially promote the expression of FXR target genes by acetylating histones at their promoters, but it can also decrease FXR's DNA binding capacity, thereby limiting its own activity. nih.gov This process is counter-regulated by the deacetylase SIRT1. nih.gov

Furthermore, FXR can undergo sumoylation. SUMOylated FXR has been shown to transrepress the NF-κB signaling pathway, which is a key pathway in inflammation. nih.gov This provides a mechanism for the anti-inflammatory effects of bile acids. Interestingly, there is cross-talk between these PTMs, as acetylation of FXR can inhibit its sumoylation, thereby potentially promoting inflammation in certain contexts like obesity. nih.gov

This intricate regulation through PTMs allows for a highly nuanced response to bile acid signaling, integrating metabolic and inflammatory signals to maintain cellular homeostasis.

| Modification | Enzymes Involved | Effect on Receptor Function | Signaling Cross-talk | Reference |

|---|---|---|---|---|

| Acetylation | p300 (acetyltransferase), SIRT1 (deacetylase) nih.gov | Dual role on FXR: can enhance target gene expression but also decrease DNA binding. nih.gov | Inhibits FXR sumoylation, potentially impacting inflammatory responses. nih.gov | nih.govnih.gov |

| Sumoylation | SUMO (Small Ubiquitin-like Modifier) enzymes | Promotes FXR-mediated transrepression of the NF-κB pathway. nih.gov | Plays a key role in the anti-inflammatory effects of bile acid signaling. | nih.gov |

Cellular and Organ Specific Regulatory Roles of 3,7,12 Trihydroxycholan 24 Oate Mechanistic Focus

Regulation of Cholesterol Homeostasis at the Cellular Level

Cholic acid plays a pivotal role in maintaining cellular and whole-body cholesterol homeostasis through a sophisticated feedback mechanism primarily involving the farnesoid X receptor (FXR). researchgate.netahajournals.org As the end-product of the classical pathway of bile acid synthesis, cholic acid acts as a natural ligand for FXR. patsnap.comahajournals.org The activation of FXR by cholic acid in hepatocytes initiates a transcriptional cascade that governs the expression of key genes involved in cholesterol metabolism and transport.

One of the most critical regulatory actions of cholic acid is the feedback inhibition of its own synthesis. researchgate.net Upon binding to FXR, cholic acid induces the expression of the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govfrontiersin.org SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1), a key transcription factor required for the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. nih.gov This FXR-SHP-LRH-1 axis ensures that rising intracellular levels of cholic acid suppress further cholesterol catabolism into bile acids, thus conserving cholesterol.

The liver X receptors (LXRs) are another class of nuclear receptors that act as cholesterol sensors and play a crucial role in cholesterol homeostasis. nih.govbioscientifica.combenthamdirect.com While LXR activation typically promotes cholesterol efflux and bile acid synthesis, studies have demonstrated that the FXR-mediated signaling by cholic acid can override LXR-mediated effects on CYP7A1 expression, highlighting the dominant role of cholic acid in the negative feedback regulation of bile acid synthesis. nih.gov

Table 1: Key Mechanistic Roles of 3,7,12-Trihydroxycholan-24-oate in Cholesterol Homeostasis

| Regulatory Mechanism | Key Molecular Target(s) | Cellular Outcome |

| Feedback Inhibition of Bile Acid Synthesis | Farnesoid X Receptor (FXR), Small Heterodimer Partner (SHP), Cholesterol 7α-hydroxylase (CYP7A1) | Decreased conversion of cholesterol to bile acids. |

| Cholesterol Efflux | ATP-binding cassette transporters G5 and G8 (ABCG5/G8) | Increased secretion of cholesterol into bile. |

| Intestinal Cholesterol Absorption | Farnesoid X Receptor (FXR) | Inhibition of intestinal cholesterol absorption, leading to increased fecal excretion. nih.govuobaghdad.edu.iq |

| Interaction with LXR Signaling | Liver X Receptors (LXRs) | FXR activation by cholic acid can override LXR-induced expression of CYP7A1. nih.gov |

Glucose Metabolism Modulation: Mechanistic Insights

The influence of this compound on glucose metabolism is multifaceted, involving the activation of both FXR and the G protein-coupled receptor TGR5, leading to both direct and indirect effects on glucose homeostasis. nih.govelsevier.esscielo.org

Activation of TGR5 by cholic acid, particularly in intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1). nih.govscielo.orgnih.gov GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying, all of which contribute to improved glycemic control. elsevier.esscielo.org The mechanism of TGR5-mediated GLP-1 release involves an increase in the intracellular ATP/ADP ratio, leading to a rise in intracellular calcium. nih.gov

The role of FXR in glucose metabolism is more complex. nih.govdiabetesjournals.org Some studies suggest that FXR activation can improve insulin sensitivity and glucose tolerance. nih.gov For instance, FXR activation has been shown to repress the expression of gluconeogenic genes in the liver, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase), thereby reducing hepatic glucose production. nih.gov This repression is mediated, in part, by the induction of SHP. nih.gov Furthermore, some research indicates that FXR may facilitate glucose uptake in intestinal epithelial cells by promoting the translocation of the glucose transporter GLUT2 to the cell membrane. researchgate.net

However, other studies have shown that FXR deficiency can lead to improved glucose homeostasis in models of obesity, suggesting that FXR antagonism might be a beneficial therapeutic strategy. diabetesjournals.org The precise effects of cholic acid-mediated FXR activation on glucose metabolism may be context-dependent, influenced by the specific metabolic state and tissue type. diabetesjournals.org

Table 2: Mechanistic Insights into Glucose Metabolism Modulation by this compound

| Receptor | Cellular Location | Downstream Effect | Impact on Glucose Homeostasis |

| TGR5 | Intestinal L-cells | Increased GLP-1 secretion. nih.govnih.gov | Improved insulin secretion and glucose tolerance. scielo.org |

| FXR | Liver, Intestine | Repression of gluconeogenic genes (PEPCK, G-6-Pase). nih.gov | Reduced hepatic glucose production. |

| FXR | Intestine | Potential enhancement of GLUT2-mediated glucose uptake. researchgate.net | Increased intestinal glucose absorption. |

Role in Energy Expenditure and Mitochondrial Function

Recent research has uncovered a significant role for this compound in modulating mitochondrial function and energy expenditure, with some studies indicating that it can induce mitochondrial dysfunction, particularly in skeletal muscle. nih.govnih.govmdpi.com

Mitochondrial Bioenergetics and Oxidative Phosphorylation

Studies have demonstrated that cholic acid can impair mitochondrial bioenergetics. In skeletal muscle cells, cholic acid has been shown to decrease the mitochondrial membrane potential and reduce the oxygen consumption rate (OCR), including basal respiration, ATP-linked respiration, and maximal respiration. nih.govnih.govmdpi.com This suggests a direct inhibitory effect on the electron transport chain and oxidative phosphorylation. nih.gov Specifically, cholic acid treatment has been found to decrease the protein levels of OXPHOS complexes I and II in a TGR5-dependent manner. nih.govmdpi.com The accumulation of certain bile acids can also lead to an increase in mitochondrial reactive oxygen species (mtROS) production. nih.govnih.gov

Impact on Mitochondrial Permeability Transition Pore (PTP)

While direct studies specifically on the effect of this compound on the mitochondrial permeability transition pore (PTP) are limited, the observed cholic acid-induced decrease in mitochondrial membrane potential and increase in mtROS are known triggers for PTP opening. nih.gov The PTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death. nih.gov Given that other hydrophobic bile acids have been shown to induce PTP opening, it is plausible that cholic acid may have a similar effect, contributing to its observed effects on mitochondrial dysfunction. nih.gov

Immunomodulatory and Anti-inflammatory Effects at the Cellular and Molecular Interface

The immunomodulatory properties of this compound are complex and context-dependent, involving the activation of various signaling pathways, most notably nuclear factor-kappa B (NF-κB). nih.govsciopen.comnih.govtandfonline.com

In certain cell types, such as colon cancer cells, cholic acid has been shown to induce a pro-inflammatory response by activating NF-κB. nih.gov This activation is mediated through an increase in reactive oxygen species (ROS) production and the subsequent activation of mitogen-activated protein kinases (MAPKs). nih.gov The activation of NF-κB can lead to the expression of pro-inflammatory cytokines and other inflammatory mediators.

Conversely, in the context of cholestatic liver injury, the activation of NF-κB by bile acids, including cholic acid, has been suggested to be a protective mechanism that reduces liver injury. nih.gov This highlights the dual nature of NF-κB signaling, where its effects can be either detrimental or beneficial depending on the cellular context and the duration of the stimulus.

Furthermore, the activation of FXR and TGR5 by cholic acid can have anti-inflammatory effects in immune cells like macrophages. frontiersin.orgnih.govnih.gov FXR activation can inhibit the production of pro-inflammatory cytokines by interfering with NF-κB signaling. frontiersin.org Similarly, TGR5 activation in macrophages can promote a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype and increase the production of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.gov Probiotics can metabolize primary bile acids into secondary bile acids, which can then inhibit the NF-κB pathway in macrophages, reducing the expression of pro-inflammatory cytokines. frontiersin.org

Table 3: Immunomodulatory Mechanisms of this compound

| Signaling Pathway/Receptor | Cellular Target | Outcome |

| NF-κB | Colon Cancer Cells | Pro-inflammatory response, increased cell invasion. nih.gov |

| NF-κB | Hepatocytes (in cholestasis) | Potential protective effect against liver injury. nih.gov |

| FXR | Macrophages | Inhibition of pro-inflammatory cytokine production. frontiersin.orgnih.gov |

| TGR5 | Macrophages | Polarization towards an anti-inflammatory M2 phenotype, increased IL-10 production. frontiersin.orgnih.gov |

Regulation of NF-κB Signaling Pathway

This compound, derived from cholic acid, demonstrates a complex, context-dependent regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of inflammatory responses. In certain contexts, cholic acid can promote NF-κB activation. For instance, in colon cancer cells, cholic acid has been shown to induce the production of reactive oxygen species (ROS), which in turn activates p38 MAPK, a kinase that functions as an upstream signal for NF-κB activation. nih.gov This leads to the phosphorylation and degradation of the inhibitory subunit IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov

Conversely, bile acids can also exert anti-inflammatory effects by suppressing NF-κB signaling. This is often mediated through the farnesoid X receptor (FXR), a nuclear receptor for which bile acids are natural ligands. nih.govfrontiersin.org Activation of FXR can interfere with NF-κB-driven inflammation, contributing to the maintenance of epithelial barrier integrity. youtube.com Some studies have shown that probiotics can metabolize primary bile acids into secondary bile acids, which then inhibit the NF-κB pathway in macrophages, reducing the expression of pro-inflammatory cytokines. frontiersin.org The regulatory activity of bile acids on NF-κB is therefore highly dependent on the cell type, the specific bile acid, and the surrounding inflammatory milieu. frontiersin.orgnih.govsciopen.com

| Regulatory Context | Mechanism of Action | Key Mediators | Outcome |

| Pro-inflammatory (Colon Cancer Cells) | ROS-dependent activation of p38 MAPK pathway. | Reactive Oxygen Species (ROS), p38 MAPK, p65 | Increased NF-κB activity, expression of inflammatory genes. nih.gov |

| Anti-inflammatory (General) | Activation of Farnesoid X Receptor (FXR). | FXR, SHP | Suppression of NF-κB responsive elements, reduced cytokine production. nih.govfrontiersin.org |

| Anti-inflammatory (Macrophage) | Inhibition of NF-κB pathway via secondary bile acid metabolites. | Probiotics, Secondary bile acids | Reduced expression of pro-inflammatory cytokines. frontiersin.org |

Modulation of Inflammasome Activation (e.g., NLRP3)

The role of this compound and its parent acid in modulating inflammasome activation, particularly the NLRP3 inflammasome, is multifaceted and cell-type specific. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of potent pro-inflammatory cytokines like IL-1β. nih.govfrontiersin.org

Studies have shown that different bile acids can have distinct effects on NLRP3 activation. For example, lithocholic acid (LCA) can lead to strong liver damage and NLRP3 inflammasome activation, particularly in Kupffer cells (liver-resident macrophages). nih.gov In contrast, deoxycholic acid (DCA) has been shown to activate the NLRP3 inflammasome in hepatic stellate cells, promoting fibrotic changes. nih.gov This damage and pro-fibrogenic signaling can be lessened in the absence of NLRP3, highlighting the inflammasome's critical role in mediating the pathological effects of these bile acids. nih.gov While some bile acids like chenodeoxycholic acid (CDCA) are potent inducers of NLRP3 activation, others can inhibit it. nih.gov This differential activation suggests that the specific composition of the bile acid pool is a key determinant of the inflammatory outcome in tissues like the liver. nih.govnih.govfrontiersin.org

| Bile Acid | Target Cell Type | Effect on NLRP3 Inflammasome | Pathological Outcome |

| Lithocholic Acid (LCA) | Kupffer Cells | Activation | Pro-inflammatory phenotype, liver damage. nih.gov |

| Deoxycholic Acid (DCA) | Hepatic Stellate Cells | Activation | Pro-fibrotic signals, early fibrosis. nih.gov |

| Chenodeoxycholic Acid (CDCA) | Macrophages | Dose-dependent activation | Pro-inflammatory cytokine secretion, contributes to cholestatic liver injury. nih.gov |

Effects on Immune Cell Function (e.g., Macrophages, Dendritic Cells)

This compound and other bile acids are significant modulators of innate immune cell function, particularly macrophages and dendritic cells (DCs). nih.gov These effects are largely mediated through bile acid receptors like FXR and TGR5, which are expressed on various immune cells. frontiersin.orgnih.gov

In macrophages, bile acids can shift their polarization. Activation of FXR and TGR5 can reverse pro-inflammatory M1 polarization towards an anti-inflammatory M2 phenotype, which is characterized by the production of IL-10. frontiersin.org However, the effects can vary depending on the specific bile acid. While some secondary bile acids like lithocholic acid (LCA) and the primary bile acid chenodeoxycholic acid (CDCA) have been shown to suppress LPS-stimulated TNF-α production by macrophages, cholic acid did not show the same effect in some studies. mdpi.com

In dendritic cells, the main antigen-presenting cells, bile acids can inhibit their maturation and activation. For instance, LCA has been shown to inhibit the production of pro-inflammatory cytokines and the expression of surface markers on DCs. nih.gov Deoxycholic acid (DCA), but not its precursor cholic acid (CA), was found to modulate DC function. nih.gov This modulation can impact the subsequent adaptive immune response, highlighting the role of gut microbiota-mediated conversion of primary to secondary bile acids in regulating systemic immunity. nih.govnih.gov

| Immune Cell | Bile Acid/Receptor | Mechanism of Action | Functional Outcome |

| Macrophages | General (via FXR/TGR5) | Shifts polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory). | Increased IL-10 production, reduced inflammation. frontiersin.orgnih.gov |

| Macrophages | LCA, CDCA | Suppression of LPS-stimulated TNF-α production. | Anti-inflammatory response. mdpi.com |

| Dendritic Cells | LCA (via TGR5) | Inhibits pro-inflammatory cytokine production and surface molecule expression. | Attenuates DC maturation and activation. nih.gov |

| Dendritic Cells | DCA (not CA) | Modulation of DC function. | Altered adaptive immune response. nih.gov |

Gut-Liver Axis Regulation: Molecular Communication Beyond Enterohepatic Recirculation

The communication along the gut-liver axis is critical for maintaining metabolic and immune homeostasis, and this compound is a key signaling currency in this dialogue. nih.govfrontiersin.orgnih.gov Beyond its role in the enterohepatic circulation for fat absorption, it acts as an endocrine molecule. youtube.comnih.govresearchgate.net In the intestine, bile acids activate FXR in enterocytes, leading to the release of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice). researchgate.netmdpi.commdpi.com FGF19 travels through the portal vein to the liver, where it binds to its receptor FGFR4 on hepatocytes. This binding initiates a signaling cascade that suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thus providing a negative feedback loop to control the size of the bile acid pool. researchgate.netmdpi.com

This gut-liver signaling also plays a crucial role in maintaining the integrity of the intestinal barrier and providing antibacterial defense. nih.gov Dysregulation of bile acid signaling, often linked to gut microbiota dysbiosis, can lead to increased intestinal permeability, allowing bacterial products like endotoxins to translocate to the liver, which can perpetuate a cycle of inflammation and liver injury. nih.govfrontiersin.org

Pancreatic Beta-Cell Function and Insulin Secretion Regulation

Emerging evidence suggests that bile acids, as signaling molecules, also play a role in regulating pancreatic beta-cell function and insulin secretion, thereby influencing glucose homeostasis. nih.govnih.gov Receptors for bile acids, including FXR and TGR5, are present in pancreatic beta-cells. nih.govwikipedia.org

Studies have demonstrated that activation of these receptors can enhance glucose-stimulated insulin secretion (GSIS). For instance, the bile acid taurochenodeoxycholate (TCDC) has been shown to acutely increase GSIS in mouse islets. nih.gov This effect is mediated through FXR activation, which leads to the inhibition of ATP-dependent potassium (KATP) channels. nih.gov The closure of KATP channels causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent exocytosis of insulin-containing granules. This action appears to be a non-genomic effect of FXR activation. nih.gov Furthermore, beneficial gut microbes can metabolize primary bile acids into secondary bile acids, which can activate FXR and stimulate the release of FGF19/15, enhancing insulin sensitivity and glucose tolerance. mdpi.com

Role in Hepatocyte Homeostasis and Stress Responses (e.g., ER Stress, Autophagy, Redox Balance)

This compound and other bile acids are pivotal in maintaining hepatocyte homeostasis, but can also induce cellular stress when their concentrations become pathologically elevated, as seen in cholestatic liver diseases.

Endoplasmic Reticulum (ER) Stress: Hydrophobic bile acids can induce ER stress in hepatocytes, leading to the unfolded protein response (UPR). nih.govbmj.com This can be a protective mechanism, as ER stress can activate pathways that suppress bile acid synthesis and enhance their export from the liver. nih.gov However, prolonged or severe ER stress can trigger apoptosis and contribute to liver injury. nih.govoup.com The hydrophobicity of the bile acid is a key determinant of its capacity to induce ER stress. nih.gov

Autophagy: Autophagy is a cellular degradation process essential for removing damaged organelles and proteins. Bile acids have a complex relationship with autophagy. In conditions of cholestasis, the accumulation of bile acids can impair autophagic clearance, leading to the buildup of toxic protein aggregates and enhanced cell death. nih.govmdpi.com Conversely, stimulating autophagy can be protective against cholestasis-induced liver injury by eliminating damaged components, including reactive oxygen species (ROS). nih.govresearchgate.net

Redox Balance: The metabolic activity of hepatocytes makes them susceptible to oxidative stress. Lipophilic bile acids, including cholic acid, can increase the production of ROS in hepatocytes, leading to an imbalance in the cellular redox state. nih.gov This oxidative stress can damage cellular components and contribute to hepatocyte toxicity. nih.gov The cellular antioxidant systems work to counteract this, but in cholestatic conditions, this balance can be overwhelmed, contributing to liver injury. mdpi.com

Regulation of Hepatic Lipid Synthesis and Lipogenesis

This compound, through its parent acid, is a key regulator of hepatic lipid metabolism. The synthesis of bile acids from cholesterol represents a major pathway for cholesterol catabolism in the liver. nih.gov The regulation of lipogenesis (the synthesis of fatty acids) is complex and involves several key transcription factors, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.govnih.gov

Interactions with the Gut Microbiome in Bile Acid Metabolism

Impact of Gut Microbiota Composition on 3,7,12-Trihydroxycholan-24-oate Profile

Research has identified key bacterial phyla, namely Firmicutes and Bacteroidetes, as major players in bile acid metabolism. Within these phyla, specific genera and species possess the enzymatic machinery necessary to alter cholic acid. For instance, bacteria belonging to the Clostridium and Eubacterium genera are well-known for their ability to dehydroxylate cholic acid. youtube.com Studies have shown that a higher abundance of these bacteria is correlated with a decreased concentration of cholic acid and a corresponding increase in its secondary bile acid derivative, deoxycholic acid. nih.gov

Conversely, a lower diversity or an altered composition of the gut microbiota, a state known as dysbiosis, can lead to a less efficient metabolism of cholic acid. This can result in an accumulation of primary bile acids like this compound in the gut. nih.gov For example, in certain disease states characterized by gut dysbiosis, such as inflammatory bowel disease and cirrhosis, a significant shift in the bile acid profile is observed, often with an increased ratio of primary to secondary bile acids. nih.govnih.gov

A study investigating the link between fecal bile acids and gut microbiota in patients with cirrhosis found that those with advanced disease had lower levels of secondary bile acids and higher levels of primary bile acids compared to healthy controls. nih.gov This was associated with a reduced abundance of 7α-dehydroxylating bacteria such as Ruminococcaceae and Blautia. nih.gov

The following table summarizes the key gut microbial taxa and their impact on the this compound profile:

| Microbial Taxa | Impact on this compound Profile | Primary Metabolic Function |

|---|---|---|

| Clostridium | Decreases this compound levels | 7α-dehydroxylation |

| Eubacterium | Decreases this compound levels | Deconjugation and 7α-dehydroxylation |

| Ruminococcaceae | Associated with lower fecal this compound | 7α-dehydroxylation |

| Blautia | Associated with lower fecal this compound | 7α-dehydroxylation |

| Bacteroides | Contributes to deconjugation | Bile salt hydrolysis |

| Lactobacillus | Contributes to deconjugation | Bile salt hydrolysis |

Microbiota Enzymes Involved in Bile Acid Modification

The biotransformation of this compound by the gut microbiota is mediated by a specific set of bacterial enzymes. Two of the most crucial classes of enzymes in this process are bile salt hydrolases (BSHs) and 7α-dehydroxylases. illinois.edu

Bile Salt Hydrolases (BSHs): Before cholic acid can be further metabolized, it must first be deconjugated. In the liver, cholic acid is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form conjugated bile acids. nih.gov BSHs, produced by a wide range of gut bacteria including Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium, catalyze the hydrolysis of the amide bond, releasing the unconjugated cholic acid and the respective amino acid. nih.govyoutube.com This deconjugation step is a prerequisite for subsequent modifications, including dehydroxylation. nih.gov

7α-Dehydroxylases: The 7α-dehydroxylation of cholic acid is a key transformation that converts it into the secondary bile acid, deoxycholic acid. nih.gov This multi-step enzymatic process is carried out by a more restricted group of anaerobic bacteria, primarily from the Clostridium and Eubacterium genera. youtube.com The removal of the hydroxyl group at the C-7 position significantly alters the physicochemical properties and signaling functions of the bile acid.

The following table details the key microbial enzymes and their roles in the metabolism of this compound:

| Enzyme | Function | Bacterial Source (Examples) |

|---|---|---|

| Bile Salt Hydrolase (BSH) | Deconjugation of conjugated this compound | Bacteroides, Clostridium, Lactobacillus, Bifidobacterium |

| 7α-Dehydroxylase | Conversion of this compound to deoxycholic acid | Clostridium, Eubacterium |

Reciprocal Regulation: this compound Influencing Microbial Growth and Function

The interaction between bile acids and the gut microbiota is a bidirectional relationship. Just as the microbiota modifies bile acids, this compound and its derivatives can, in turn, influence the composition and function of the microbial community. news-medical.net Bile acids possess antimicrobial properties and can shape the gut microbial landscape by inhibiting the growth of certain bacteria while allowing more resistant species to thrive. news-medical.net

The antimicrobial activity of bile acids is largely attributed to their detergent-like properties, which can disrupt bacterial cell membranes. news-medical.net This selective pressure helps to maintain a balanced microbial ecosystem in the gut. For example, high concentrations of bile acids in the small intestine are thought to contribute to the lower bacterial load observed in this region compared to the colon.

Different bile acids exhibit varying degrees of antimicrobial potency. Generally, unconjugated bile acids are more potent antimicrobials than their conjugated counterparts. This means that the deconjugation of cholic acid by microbial BSHs can actually enhance its antimicrobial effects, further influencing the local microbial environment.

Some bacteria have evolved mechanisms to resist the antimicrobial effects of bile acids, such as altered cell membrane composition and the expression of bile efflux pumps. news-medical.net The ability of certain bacteria to tolerate and even metabolize bile acids like this compound is a key factor in their ability to colonize and persist in the gut.

Dysbiosis and Altered Bile Acid Profiles: Mechanistic Consequences

Dysbiosis, an imbalance in the composition and function of the gut microbiota, is increasingly recognized as a contributing factor to various diseases. wikipedia.org This imbalance can significantly disrupt the intricate metabolism of bile acids, leading to an altered bile acid profile with a range of mechanistic consequences. nih.gov

In a state of dysbiosis, there is often a reduction in the abundance of bacteria capable of performing key bile acid transformations, such as 7α-dehydroxylation. nih.gov This leads to a decreased conversion of primary bile acids like this compound into secondary bile acids. nih.gov The resulting accumulation of primary bile acids and depletion of secondary bile acids can have several downstream effects: